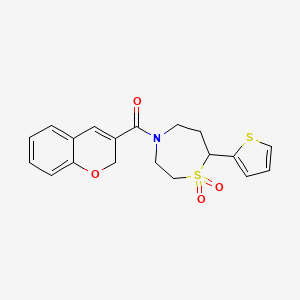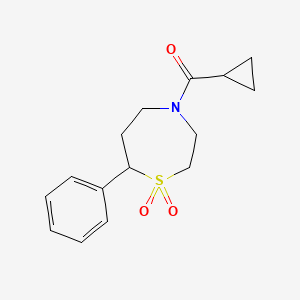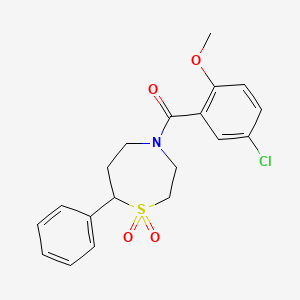
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound, which is a type of organic compound that contains rings of atoms with at least one atom of a different element. It is a type of chromene, a type of cyclic compound that has a chromane ring system. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed that its mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an acetylcholinesterase inhibitor, which means it can block the enzyme responsible for the breakdown of acetylcholine. It is also believed to act as an antioxidant, which means it can reduce the damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione have not been fully studied. However, it is believed that it has the potential to act as an anti-inflammatory agent, an anti-cancer agent, an acetylcholinesterase inhibitor, and an antioxidant. Additionally, it is believed to act as a modulator of the inflammatory response, which means it can reduce the severity of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione in laboratory experiments include its low cost, its availability, and its stability. Additionally, it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, which means that it may affect other enzymes and molecules in addition to the target enzyme or molecule.
Future Directions
The potential future directions for 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione research include further studies of its mechanism of action, its potential to act as an anti-cancer agent, its potential to act as an acetylcholinesterase inhibitor, and its potential to act as an antioxidant. Additionally, further studies could be conducted to determine its potential to act as an anti-inflammatory agent and its potential to act as a modulator of the inflammatory response. Finally, further studies could be conducted to determine its potential applications in various other fields, such as medicine, pharmacology, and biochemistry.
Synthesis Methods
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can be synthesized by a two-step reaction. The first step involves the reaction of 2H-chromene-3-carbonyl chloride (1) with thiophen-2-yl bromide (2) in the presence of a base such as sodium hydroxide (NaOH). This reaction produces 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)thiazole (3). The second step involves the reaction of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)thiazole (3) with 1lambda6,4-thiazepane-1,1-dione (4) in the presence of a base such as potassium hydroxide (KOH). This reaction produces 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione (5).
Scientific Research Applications
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in various scientific fields. In pharmacology, it has been studied for its potential to act as a potent inhibitor of cyclooxygenase-2 (COX-2) and to act as a modulator of the inflammatory response. In biochemistry, it has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase and to act as an antioxidant. In medicine, it has been studied for its potential to act as an anti-cancer agent and to act as an anti-inflammatory agent.
properties
IUPAC Name |
2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,12,18H,7-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJLSRULQWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H-chromen-3-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)
![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)

![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)

